![molecular formula C19H22O4 B12522426 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde CAS No. 656810-13-8](/img/structure/B12522426.png)
4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde is an organic compound with the molecular formula C20H22O4 It is a benzaldehyde derivative characterized by the presence of a phenoxypropoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 3-phenoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-[3-(3-Phenoxypropoxy)propoxy]benzoic acid.
Reduction: 4-[3-(3-Phenoxypropoxy)propoxy]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as a selective modulator of peroxisome proliferator-activated receptors (PPARs), which are transcription factors involved in regulating gene expression related to metabolism. By binding to these receptors, the compound can influence various metabolic processes, including glucose and lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde
- 4-[3-(3-ethoxyphenoxy)propoxy]benzaldehyde
- 5-(4-(3-phenoxypropoxy)benzylidene)thiazolidine-2,4-dione
Uniqueness
4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde is unique due to its specific structural features, such as the phenoxypropoxy group attached to the benzaldehyde core.
Eigenschaften
CAS-Nummer |
656810-13-8 |
|---|---|
Molekularformel |
C19H22O4 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde |
InChI |
InChI=1S/C19H22O4/c20-16-17-8-10-19(11-9-17)23-15-5-13-21-12-4-14-22-18-6-2-1-3-7-18/h1-3,6-11,16H,4-5,12-15H2 |
InChI-Schlüssel |
WMNVFZYATKWIBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCCOCCCOC2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


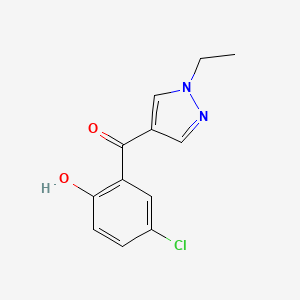
![3-Pyrrolidinamine, 1-[(3,4-dichlorophenyl)methyl]-, trifluoroacetate](/img/structure/B12522366.png)

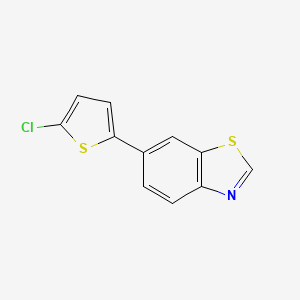
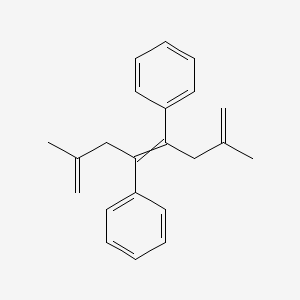
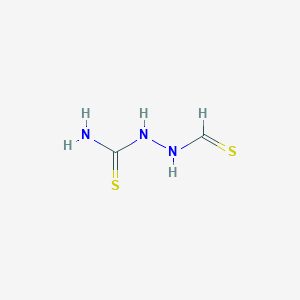
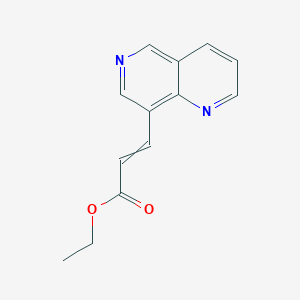
![3,3'-[(1-Phenyl-1H-pyrazole-3,5-diyl)di(ethene-2,1-diyl)]diphenol](/img/structure/B12522402.png)
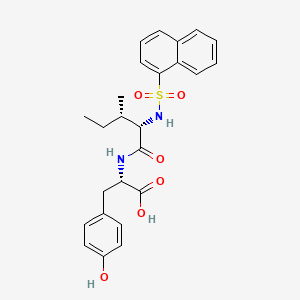
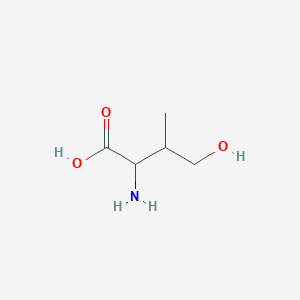
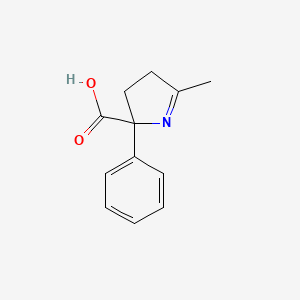

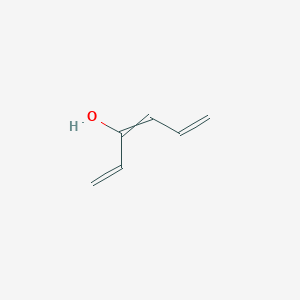
![1H-Imidazole, 4,5-dihydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12522449.png)
